molecular formula C15H16O3 B13531007 3-(6-Methoxynaphthalen-2-yl)butanoic acid

3-(6-Methoxynaphthalen-2-yl)butanoic acid

Cat. No.: B13531007
M. Wt: 244.28 g/mol
InChI Key: KICLCROPQRXEID-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound known for its potent inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). This compound is a derivative of naproxen, where the methyl group of R-naproxen is replaced by an ethyl group . It has shown significant selectivity for AKR1C3 over other AKR1C enzymes .

Preparation Methods

The synthesis of 3-(6-Methoxynaphthalen-2-yl)butanoic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the naphthalene ring: The naphthalene ring is synthesized through a series of reactions involving aromatic compounds.

    Butanoic acid addition: The final step involves the addition of a butanoic acid group to the methoxynaphthalene structure.

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

3-(6-Methoxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

3-(6-Methoxynaphthalen-2-yl)butanoic acid is compared with other naproxen analogues. Its uniqueness lies in its selective inhibition of AKR1C3 over other AKR1C enzymes . Similar compounds include:

This compound’s selectivity and potency make it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-10(7-15(16)17)11-3-4-13-9-14(18-2)6-5-12(13)8-11/h3-6,8-10H,7H2,1-2H3,(H,16,17)

InChI Key

KICLCROPQRXEID-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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